2-Chloro-5-ethylpyrimidine
Overview
Description
2-Chloro-5-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of PPARpan Agonist GW693085 : 2-Chloro-5-ethylpyrimidine is used in the synthesis of the PPARpan agonist GW693085. This process involves acid-catalyzed chloro displacement and is significant for the efficient synthesis of this compound, which has potential pharmacological applications (Glover et al., 2010).
Synthesis of Derivatives with Analgesic and Anti-inflammatory Properties : Derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine, synthesized using ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, have shown analgesic, anti-inflammatory, and immunosuppressive activities in pharmacological examinations (Malinka et al., 1989).
Potential Antimicrobial Agents : Certain mercapto- and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have demonstrated in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Antiviral Activity of Nucleoside Phosphonate Analogues : this compound is involved in the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, which have been tested for antiviral activity. Some of these derivatives have shown significant inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).
Antimalarial Activity : Several studies have focused on the modification of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) to enhance its antimalarial activity. These studies involve the preparation of new analogs and assessing their efficacy against malaria-causing Plasmodium species (Ress Rw et al., 1976), (Robson et al., 1997).
Inhibition of Dihydrofolate Reductase : Derivatives of 2,4-diamino-5-aryl-6-ethylpyrimidine have been synthesized and evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential as antitumor agents (Robson et al., 1997).
Safety and Hazards
2-Chloro-5-ethylpyrimidine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Relevant Papers One relevant paper is "Effects of Various Bases on Acid-Catalyzed Amination of this compound: Synthesis of PPARpan Agonist GW693085" . This paper discusses the unique buffering effect of various bases, i-Pr (2)NEt and CaCO (3) in particular, observed for the acid-catalyzed chloro displacement of this compound with a 2-methyl-2-phenylpropanamine .
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes acid-catalyzed amination, a reaction that is influenced by the presence of various bases . This suggests that 2-Chloro-5-ethylpyrimidine may interact with its targets through a mechanism involving nucleophilic substitution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acid-catalyzed amination of this compound is affected by the presence of different bases . This suggests that the compound’s activity could be modulated by the pH of its environment. Other factors, such as temperature and the presence of other molecules, could also potentially influence its action.
Properties
IUPAC Name |
2-chloro-5-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLZQRUXJGTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393769 | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111196-81-7 | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the choice of base important in the synthesis of GW693085 from 2-chloro-5-ethylpyrimidine?
A1: The synthesis of GW693085 involves a crucial step where this compound undergoes a chloro-displacement reaction with 2-methyl-2-phenylpropanamine in the presence of an acid catalyst []. This reaction generates hydrochloric acid (HCl) as a byproduct. The research highlights a "unique buffering effect" of certain bases, particularly diisopropylethylamine (i-Pr2NEt) and calcium carbonate (CaCO3), during this reaction [].
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